Ethyl 1-amino-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 1-amino-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Mechanism of Action
Action Environment
The action of Ethyl 1-amino-1H-pyrrole-2-carboxylate can be influenced by various environmental factors . These factors can affect the compound’s action, efficacy, and stability. More research is needed to understand how these environmental factors influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-amino-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of ethyl pyruvate with aniline derivatives under catalyst-free and solvent-free conditions . Another method includes the Knorr synthesis, which involves the reaction of ethyl chloroacetate with pyrrole derivatives in the presence of potassium carbonate in dimethylformamide .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-amino-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 1-amino-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and polymers.
Comparison with Similar Compounds
Ethyl 1-amino-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 1H-pyrrole-2-carboxylate: Lacks the amino group, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to variations in physical and chemical properties.
1-Amino-1H-pyrrole-2-carboxylic acid: The carboxylate group is replaced by a carboxylic acid, affecting its solubility and reactivity.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 1-aminopyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)6-4-3-5-9(6)8/h3-5H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDJDASEHIKVCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10665083 | |
Record name | Ethyl 1-amino-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10665083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628733-99-3 | |
Record name | Ethyl 1-amino-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10665083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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